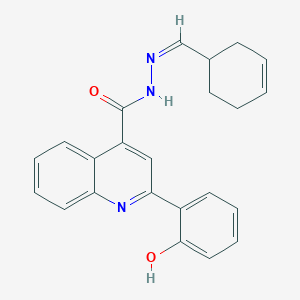![molecular formula C20H27N3O B6060001 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B6060001.png)
1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol, also known as EB-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidinols, which have been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. In particular, it has been found to inhibit the activity of protein kinase C (PKC), which plays a key role in cell signaling and regulation. This inhibition may contribute to the antitumor and neuroprotective effects of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol.
Biochemical and Physiological Effects
1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and disease states. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to better understand its neuroprotective properties and to determine whether it could be useful in the treatment of conditions such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs to enhance their efficacy. Finally, more research is needed to better understand the mechanism of action of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol and to identify potential targets for therapeutic intervention.
合成法
The synthesis of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol involves the reaction of 4-ethylbenzylamine with 2-bromo-1-(3-piperidinyl)ethanone, followed by reduction with sodium borohydride. The product is then treated with pyridine-2-carboxaldehyde to yield 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. In addition, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[3-[[(4-ethylphenyl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-16-7-9-17(10-8-16)13-21-14-18-5-3-11-22-20(18)23-12-4-6-19(24)15-23/h3,5,7-11,19,21,24H,2,4,6,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMINZLNRSMNIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=C(N=CC=C2)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[(4-Ethylphenyl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)
![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B6059958.png)
![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B6059966.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)
![2-{[2-(2-benzylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6059996.png)
![4-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6059998.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6060007.png)
